Computed Lipophilicity (XLogP3) of 3-(2-Chloroethoxy)benzonitrile Versus Its Bromo Analog Determines Differential Membrane Partitioning Potential
3-(2-Chloroethoxy)benzonitrile exhibits a computed XLogP3 of 2.2, whereas its direct bromo analog, 3-(2-bromoethoxy)benzonitrile, has a computed XLogP3 of 2.4 [1][2]. This ΔlogP of 0.2 units is accompanied by a molecular weight increase of 44.45 Da (181.62 vs. 226.07 g/mol) when substituting Cl for Br [1][2]. The lower lipophilicity and smaller molecular weight of the chloro compound place it closer to the 'preferred' chemical space for CNS drug-like candidates (logP < 3, MW < 400), making it a more attractive intermediate for CNS-targeted libraries where excessive lipophilicity is a recognised liability for promiscuity and metabolic clearance [3]. The topological polar surface area is identical (33 Ų) for both compounds [1][2], meaning the lipophilicity difference is the primary differentiating factor governing passive membrane permeability predictions.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 2.2; MW = 181.62 g/mol; TPSA = 33 Ų |
| Comparator Or Baseline | 3-(2-Bromoethoxy)benzonitrile: XLogP3 = 2.4; MW = 226.07 g/mol; TPSA = 33 Ų |
| Quantified Difference | ΔXLogP3 = -0.2; ΔMW = -44.45 g/mol; ΔTPSA = 0 Ų |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, release 2019.06.18 / 2021.05.07) |
Why This Matters
The -0.2 logP difference translates to a measurable reduction in membrane partitioning tendency, which directly influences the physicochemical profile of downstream compounds synthesised from this intermediate and may reduce off-target promiscuity risk in CNS-targeted library synthesis.
- [1] PubChem CID 13569167: 3-(2-Chloroethoxy)benzonitrile. Computed Properties: XLogP3-AA 2.2, MW 181.62 g/mol, TPSA 33 Ų. View Source
- [2] PubChem CID 17788941: 3-(2-Bromoethoxy)benzonitrile. Computed Properties: XLogP3-AA 2.4, MW 226.07 g/mol, TPSA 33 Ų. View Source
- [3] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775. (CNS MPO desirability criteria: MW ≤ 400, logP ≤ 3, TPSA 40-90 Ų for optimal CNS drug-likeness.) View Source
